molecular formula C20H21NO2 B4793320 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide

3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide

Cat. No.: B4793320
M. Wt: 307.4 g/mol
InChI Key: RNMAXUNCAZGJND-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide, also known as TTA-A2, is a chemical compound that has been widely researched for its potential applications in various fields. TTA-A2 is a selective agonist of the G protein-coupled receptor GPR40, also known as free fatty acid receptor 1 (FFAR1), which is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.

Mechanism of Action

3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide exerts its effects by selectively activating the GPR40 receptor, which is coupled to the Gq/11 signaling pathway and leads to the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol, which in turn triggers insulin secretion in pancreatic beta cells. DAG activates protein kinase C (PKC), which plays a role in insulin secretion and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing glucose-stimulated insulin secretion, improving glucose tolerance and insulin sensitivity, reducing body weight gain and adiposity, modulating neuronal excitability and synaptic plasticity, and improving cognitive function. These effects are mediated by the activation of the GPR40 receptor and the subsequent activation of the Gq/11 signaling pathway and the downstream effectors PLC, IP3, DAG, and PKC.

Advantages and Limitations for Lab Experiments

3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide has several advantages for lab experiments, including its high selectivity and potency for the GPR40 receptor, its ability to enhance insulin secretion and improve glucose metabolism, and its potential applications in various fields such as diabetes research, obesity research, and neuroscience research. However, this compound also has some limitations for lab experiments, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and the need for careful dosing and administration to avoid off-target effects.

Future Directions

There are several future directions for the research on 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide, including:
1. Investigating the molecular mechanisms underlying the effects of this compound on insulin secretion and glucose metabolism, and identifying potential downstream effectors and targets.
2. Developing more selective and potent GPR40 agonists based on the structure of this compound, and testing their efficacy and safety in animal models and clinical trials.
3. Exploring the potential applications of this compound in other fields such as cancer research, cardiovascular research, and immunology research.
4. Investigating the potential interactions of this compound with other signaling pathways and receptors, and identifying potential synergistic or antagonistic effects.
5. Developing new methods for the synthesis and purification of this compound, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical use.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide has been extensively studied for its potential applications in various fields, including diabetes research, obesity research, and neuroscience research. In diabetes research, this compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, and to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In obesity research, this compound has been shown to reduce body weight gain and adiposity in animal models of diet-induced obesity. In neuroscience research, this compound has been shown to modulate neuronal excitability and synaptic plasticity in various brain regions, and to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-23-19-12-5-3-8-16(19)13-14-20(22)21-18-11-6-9-15-7-2-4-10-17(15)18/h3,5-6,8-9,11-14H,2,4,7,10H2,1H3,(H,21,22)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMAXUNCAZGJND-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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